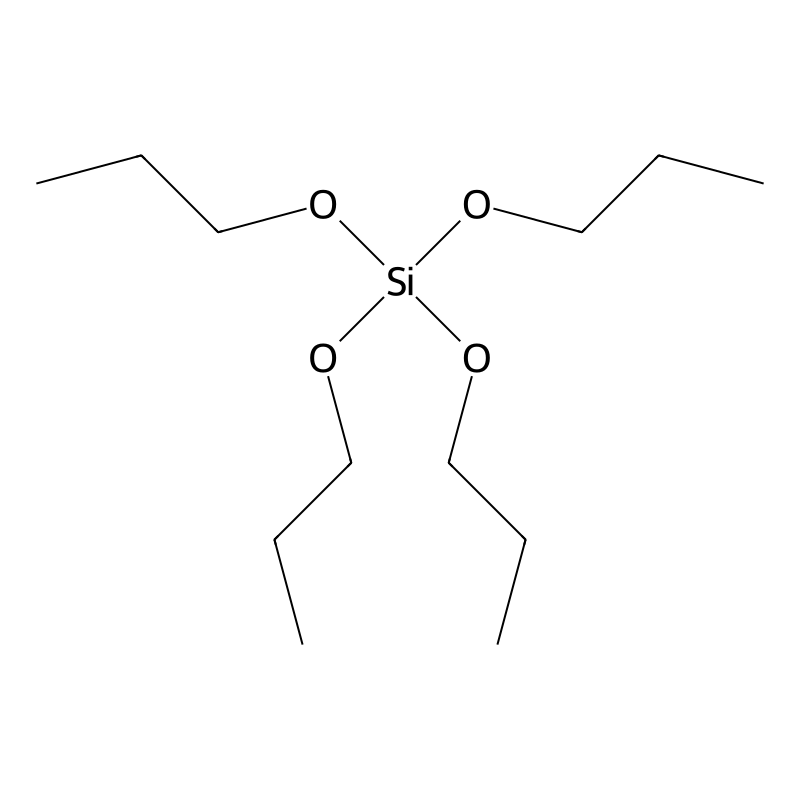

Tetrapropyl orthosilicate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Silicon Dioxide Thin Films

One of the most prominent research applications of TPOS is its use as a precursor for depositing thin films of silicon dioxide (SiO2). SiO2 is a crucial material in microelectronics due to its excellent insulating properties. TPOS undergoes hydrolysis and condensation reactions when exposed to moisture, leading to the formation of SiO2 films. Researchers utilize various techniques like spin-coating, chemical vapor deposition (CVD), and atomic layer deposition (ALD) to deposit TPOS-derived SiO2 films with precisely controlled thicknesses and properties.

These thin films are vital for creating microelectronic devices like transistors, capacitors, and insulators. The research focuses on tailoring the deposition process to achieve desired film characteristics, such as density, refractive index, and surface roughness, crucial for device performance.

Sol-Gel Synthesis of Silica Materials

TPOS is a vital precursor in the sol-gel process, a wet-chemical technique for synthesizing various silica-based materials. In this method, TPOS undergoes hydrolysis and condensation reactions to form a colloidal suspension (sol) containing silica nanoparticles. Researchers can manipulate the sol by adjusting factors like concentration, pH, and temperature, ultimately leading to the formation of diverse silica materials with desired properties [].

Tetrapropyl orthosilicate is a colorless liquid with the molecular formula and a molecular weight of 264.43 g/mol. It is classified as a tetraalkoxysilane and is known for its ability to hydrolyze and form silica networks. The compound has a boiling point of 94 °C at 5 mmHg and is primarily used as a precursor in the production of silica-based materials .

- Hydrolysis: In the presence of water, tetrapropyl orthosilicate hydrolyzes to produce silicon dioxide (silica) and propanol. This reaction can be represented as:

- Condensation: Following hydrolysis, condensation reactions occur, leading to the formation of siloxane bonds (Si-O-Si linkages), which are critical for creating three-dimensional silica networks .

These reactions are fundamental in sol-gel processes, where tetrapropyl orthosilicate serves as a silica source for various applications.

Tetrapropyl orthosilicate can be synthesized through various methods:

- Alcoholysis of Silicon Tetrachloride: The most common method involves reacting silicon tetrachloride with propanol in the presence of a catalyst such as hydrochloric acid or aluminum chloride:

- Sol-Gel Process: In industrial settings, the sol-gel process is frequently employed. This method involves the hydrolysis and condensation of silicon alkoxides (like tetrapropyl orthosilicate) in an aqueous environment to form silica gels .

Tetrapropyl orthosilicate has a wide range of applications:

- Silica Production: It serves as a precursor for producing silica gels and aerogels used in insulation and filtration.

- Coatings: The compound is utilized in protective coatings for metals, glass, and ceramics due to its excellent adhesion properties.

- Catalysis Support: Tetrapropyl orthosilicate can act as a support material for catalysts in various

Research on the interaction of tetrapropyl orthosilicate with other materials indicates that it can enhance bonding between substrates through its hydrolyzed forms. Studies have shown that it provides excellent hydrolysis resistance, making it suitable for high-humidity environments where traditional coatings might fail .

Tetrapropyl orthosilicate belongs to the family of tetraalkyl orthosilanes. Here are some similar compounds:

| Compound Name | Molecular Formula | Hydrolysis Rate | Unique Properties |

|---|---|---|---|

| Tetramethyl orthosilicate | Rapid | Forms silica rapidly; used in thin film deposition | |

| Tetraethyl orthosilicate | Moderate | Widely used in semiconductor applications | |

| Tetrabutyl orthosilicate | Slow | Produces larger silica structures; slower hydrolysis |

Tetrapropyl orthosilicate's slower hydrolysis rate compared to tetramethyl and tetraethyl orthosilicates allows for more controlled synthesis of silica structures, making it particularly valuable in specialized applications where precise material properties are required .

The industrial production of tetrapropyl orthosilicate follows several established synthetic pathways, with the alcoholysis of silicon tetrachloride being the most commercially prevalent method [2]. This conventional route involves the reaction of silicon tetrachloride with propanol in the presence of acid catalysts such as hydrochloric acid or aluminum chloride . The reaction proceeds according to the stoichiometric equation: SiCl₄ + 4 C₃H₇OH → Si(OC₃H₇)₄ + 4 HCl, typically achieving yields of 80-95% under controlled conditions of 50-100°C at atmospheric pressure .

Contemporary industrial synthesis methods have expanded beyond traditional chlorosilane alcoholysis to include direct synthesis approaches from silicon metal and alcohol . These modern processes represent significant technological advances in reducing environmental impact while maintaining production efficiency. The metallurgical silicon-based route utilizes silicon metal as the starting material, reacting it directly with propanol under specific catalytic conditions [3]. This method offers the advantage of eliminating the need for chlorine-containing precursors, thereby reducing the generation of corrosive hydrochloric acid byproducts [3].

Large-scale production facilities typically employ continuous flow reactors to ensure consistent product quality and maximize throughput [4]. The semiconductor industry has driven significant demand for tetraalkyl orthosilicates, with the global market projected to grow at substantial rates due to expanding applications in electronics and materials science [4]. Major industrial producers include Evonik Industries AG, Wacker Chemie AG, and Dow Silicones Corporation, who have established comprehensive production networks across multiple continents [4].

Laboratory-Scale Preparation Techniques

Laboratory synthesis of tetrapropyl orthosilicate employs various methodologies tailored to specific research requirements and scale constraints [5]. The direct synthesis from silica and propanol represents a particularly promising approach for laboratory applications, utilizing potassium hydroxide as a catalyst under elevated temperature and pressure conditions [5]. This method involves heating the reaction mixture to 190°C under 2.8 MPa pressure for approximately 20 minutes, achieving yields of approximately 73% [5].

The sol-gel process provides another versatile laboratory synthesis route, enabling precise control over reaction conditions and product morphology . This method involves the controlled hydrolysis and condensation of tetrapropyl orthosilicate precursors or other alkoxysilanes in the presence of water and catalysts [6]. The reaction proceeds through initial hydrolysis to form silanol groups, followed by condensation reactions that create siloxane networks [6]. Laboratory practitioners can manipulate various parameters including pH, temperature, and reactant concentrations to achieve desired material properties [6].

Gas-phase alcoholysis techniques have been developed for specialized laboratory applications, particularly in mechanistic studies [7]. These methods employ protonated homoleptic alkoxysilanes and investigate sequential substitution reactions under controlled atmospheric conditions [7]. Fourier transform ion cyclotron resonance techniques combined with density functional calculations provide detailed insights into reaction mechanisms and energy profiles [7].

Exchange reactions between different alkoxysilanes offer additional synthetic flexibility in laboratory settings [8]. The alcoholysis of organosilicon hydrides with alcohols, catalyzed by specific organometallic complexes such as tris(triphenylphosphine) chlororhodium, provides alternative synthetic pathways [8]. These methods typically operate under milder conditions compared to traditional industrial routes, making them suitable for sensitive research applications [8].

Catalytic Approaches in Synthesis

Catalytic methodologies play a crucial role in tetrapropyl orthosilicate synthesis, with various catalyst systems offering distinct advantages in terms of reaction efficiency, selectivity, and environmental compatibility [5] [9]. Alkali metal hydroxides, particularly potassium hydroxide, function as effective catalysts for the direct synthesis from silica and alcohols [5]. The catalytic mechanism involves the activation of silica through depolymerization processes that facilitate subsequent alcohol incorporation [5].

Acid catalysis represents another significant approach, employing both homogeneous and heterogeneous acid systems [10]. Brønsted acids such as hydrochloric acid and sulfuric acid promote the alcoholysis of chlorosilanes through protonation mechanisms that enhance the electrophilicity of silicon centers [10]. The reaction mechanism proceeds through SN2-type substitution pathways, with steric and inductive factors significantly influencing reaction rates [10].

Lewis acid catalysts, including aluminum chloride and titanium compounds, provide alternative catalytic pathways with enhanced selectivity characteristics . These catalysts facilitate electron deficiency at silicon centers, promoting nucleophilic attack by alcohol molecules . The Lewis acid-catalyzed Piers-Rubinsztajn reaction has emerged as a particularly important synthetic tool, enabling the formation of siloxane networks through specific catalytic mechanisms .

Heterogeneous catalytic systems offer advantages in terms of catalyst recovery and process sustainability [11]. Supported acid catalysts such as SBA-15-pr-SO₃H demonstrate excellent performance in alcoholysis reactions while providing opportunities for catalyst reuse [11]. These systems exhibit tunable pore structures that influence both catalytic activity and product selectivity [11].

Biocatalytic approaches have begun to emerge as environmentally friendly alternatives to traditional chemical catalysis [12]. Cathepsin-catalyzed reactions with water-soluble silica precursors demonstrate the potential for enzymatic synthesis routes [12]. These biological systems operate under mild conditions and offer high selectivity, although their application to tetrapropyl orthosilicate synthesis remains in early development stages [12].

Purification and Isolation Methods

The purification of tetrapropyl orthosilicate requires sophisticated separation techniques to achieve the high purity levels demanded by industrial and research applications [13]. Fractional distillation represents the primary industrial purification method, operating at atmospheric pressure with typical boiling points around 225°C [13]. This technique effectively separates tetrapropyl orthosilicate from unreacted starting materials and lower molecular weight impurities [13].

Vacuum distillation provides enhanced separation efficiency while operating at reduced temperatures, typically 94°C at 5 mmHg pressure [14] [15]. This method minimizes thermal decomposition risks and enables the removal of high-boiling impurities and oligomeric products [14] [15]. The reduced pressure operation also facilitates energy savings compared to atmospheric pressure distillation [14] [15].

Molecular sieve treatments effectively remove trace water and small molecule impurities from tetrapropyl orthosilicate [5]. Three-angstrom molecular sieves demonstrate particular effectiveness in water removal, operating at elevated temperatures between 200-300°C [5]. This treatment method achieves purity levels of 98-99% while maintaining high yield recovery rates of 90-95% [5].

Chromatographic separation techniques, including silica gel and alumina column chromatography, provide high-resolution purification for research-grade materials [13]. These methods enable the separation of structural isomers and closely related compounds that may not be resolved through distillation alone [13]. The selectivity of chromatographic systems can be optimized through careful selection of stationary phases and mobile phase compositions [13].

Crystallization methods, although less commonly employed for tetrapropyl orthosilicate, can achieve exceptionally high purity levels exceeding 99% [13]. Controlled cooling crystallization at temperatures around -20°C enables the selective precipitation of pure product while leaving impurities in solution [13]. However, these methods typically result in lower yield recovery rates of 60-80% due to incomplete crystallization [13].

Quality Control and Characterization Protocols

Comprehensive quality control protocols for tetrapropyl orthosilicate encompass multiple analytical techniques to ensure product specifications and consistency [13] [16]. Gas chromatography represents the primary analytical method for purity determination, typically achieving detection limits of 0.1-1.0% for impurities [13] [16]. The analysis employs specialized column systems designed for organosilicon compounds, with typical analysis times ranging from 20-60 minutes [13] [16].

Mass spectrometry provides detailed molecular structure confirmation and impurity identification [16]. Silicon speciation by gas chromatography coupled to mass spectrometry enables the identification of specific silicon-containing impurities and degradation products [16]. The technique demonstrates excellent sensitivity with detection limits ranging from 1-10 ppm for most silicon species [16].

Nuclear magnetic resonance spectroscopy offers comprehensive structural characterization through multiple nuclei observation [17] [10]. ²⁹Si NMR spectroscopy provides particularly valuable information about silicon environments, with chemical shifts typically appearing in the range of -80 to -90 ppm for tetrapropyl orthosilicate [17] [10]. Multinuclear NMR studies encompassing ¹H, ¹³C, ¹⁷O, and ²⁹Si nuclei enable complete structural verification [17] [10].

Fourier transform infrared spectroscopy serves as a rapid screening method for functional group identification and purity assessment [18]. The technique readily identifies Si-O-C bonds characteristic of alkoxysilanes, typically appearing in the 1000-1200 cm⁻¹ region [18]. Analysis times of 5-15 minutes make FTIR suitable for routine quality control applications [18].

Physical property measurements including density, refractive index, and boiling point provide essential specifications verification [14] [15] [13]. Density measurements at 25°C should yield values of 0.916 g/mL, while refractive index values of n₂₀/D = 1.40 are typical for pure tetrapropyl orthosilicate [14] [15] [13]. Boiling point determination under reduced pressure (94°C at 5 mmHg) serves as a reliable purity indicator [14] [15] [13].

Green Chemistry and Sustainable Synthesis Strategies

The development of environmentally sustainable synthesis strategies for tetrapropyl orthosilicate aligns with the twelve principles of green chemistry, emphasizing waste reduction, energy efficiency, and renewable feedstock utilization [9] [19]. Direct synthesis from biogenic silica sources represents a particularly promising green chemistry approach, utilizing rice hull ash and other agricultural waste materials as silicon feedstocks [9] [19].

The technoeconomic and environmental assessment of alternative synthesis pathways demonstrates significant potential for reducing greenhouse gas emissions compared to conventional silicon metal-based processes [9] [19]. New synthesis technologies utilizing rice hull ash as a silica source require only single-step processing and can decrease production costs while markedly reducing environmental impact [9] [19]. Under optimal synthesis conditions, these green processes can reduce greenhouse gas emissions by up to 40% compared to conventional methods [19].

Water-based synthesis approaches eliminate the need for organic solvents while maintaining reaction efficiency [20]. These methods utilize aqueous media for sol-gel processes, significantly reducing volatile organic compound emissions [20]. The development of water-compatible catalytic systems enables environmentally benign synthesis routes that align with green chemistry principles [20].

Renewable feedstock utilization through biomass-derived silicon sources offers long-term sustainability advantages [21]. Rice straw ash and other agricultural residues provide abundant, renewable silicon sources that can replace energy-intensive metallurgical silicon production [21]. These biomass sources often contain high surface area silica that demonstrates enhanced reactivity compared to conventional feedstocks [21].

Energy optimization strategies focus on process intensification and heat integration to minimize energy consumption [9] [19]. Microwave-assisted synthesis methods provide rapid heating and enhanced reaction rates while reducing overall energy requirements [22]. These techniques demonstrate particular effectiveness for heterocyclic compound synthesis and can be adapted for alkoxysilane production [22].

Catalyst design emphasizing recyclability and reduced environmental impact represents another crucial aspect of green synthesis strategies [11]. Heterogeneous catalysts with high stability and easy separation characteristics minimize waste generation while maintaining catalytic performance [11]. The development of supported catalysts with tunable properties enables optimization of both activity and environmental compatibility [11].

Physical Description

Boiling Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 18 of 141 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 123 of 141 companies with hazard statement code(s):;

H315 (95.12%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (99.19%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (38.21%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Transportation equipment manufacturing

Silicic acid (H4SiO4), tetrapropyl ester: ACTIVE